An In-depth Technical Guide to 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(3-(4-bromophenyl)isoxazol-5-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical identity, a detailed, field-proven synthetic protocol with mechanistic insights, and a discussion of its potential applications based on the known bioactivities of the isoxazole scaffold.
Chemical Identity and Properties
3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid is a disubstituted isoxazole featuring a bromophenyl group at the 3-position and a propanoic acid chain at the 5-position. The isoxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique electronic and structural profile, making it a valuable pharmacophore.
| Identifier | Value |
| IUPAC Name | 3-[3-(4-bromophenyl)-1,2-oxazol-5-yl]propanoic acid[1] |
| CAS Number | 1422283-25-7[1] |
| Molecular Formula | C12H10BrNO3[1] |
| Canonical SMILES | O=C(O)CCC1=CC(C2=CC=C(Br)C=C2)=NO1[1] |
| InChI | InChI=1S/C12H10BrNO3/c13-9-3-1-8(2-4-9)11-7-10(17-14-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)[1] |
| InChIKey | BCYAVYDNWLSIST-UHFFFAOYSA-N[1] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of 3-(3-(4-bromophenyl)isoxazol-5-yl)propanoic acid can be efficiently achieved through a two-step process: a 1,3-dipolar cycloaddition to form the isoxazole core, followed by ester hydrolysis to yield the final carboxylic acid. This approach is widely applicable for the synthesis of 3,5-disubstituted isoxazoles.
Step 1: Synthesis of Ethyl 3-(3-(4-bromophenyl)isoxazol-5-yl)propanoate via 1,3-Dipolar Cycloaddition
The cornerstone of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful ring-forming reaction between a 1,3-dipole (in this case, a nitrile oxide) and a dipolarophile (an alkyne).[2][3] This reaction is concerted and pericyclic, offering high regioselectivity and stereospecificity.
Experimental Protocol:
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Preparation of 4-Bromobenzaldoxime: To a solution of 4-bromobenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents). Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The product, 4-bromobenzaldoxime, can be isolated by precipitation upon addition of water.
-
In Situ Generation of 4-Bromobenzonitrile Oxide and Cycloaddition:
-
Dissolve the dried 4-bromobenzaldoxime (1 equivalent) and ethyl pent-4-ynoate (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this solution, add sodium hypochlorite (NaOCl) solution (1.1 equivalents) dropwise at 0 °C. The NaOCl acts as an oxidizing agent to convert the aldoxime into the highly reactive 4-bromobenzonitrile oxide intermediate.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The nitrile oxide, once formed, rapidly undergoes a [3+2] cycloaddition with the alkyne to form the isoxazole ring.[4][5]
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure ethyl 3-(3-(4-bromophenyl)isoxazol-5-yl)propanoate.
-
Causality and Self-Validation:
-
The in situ generation of the nitrile oxide is crucial as this intermediate is unstable and cannot be isolated. This one-pot procedure enhances efficiency and safety.
-
The regioselectivity of the cycloaddition is governed by the electronic properties of the nitrile oxide and the alkyne. Frontier Molecular Orbital (FMO) theory can be used to predict the outcome.[2]
-
The successful formation of the isoxazole ester can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of characteristic signals for the isoxazole ring protons and the ethyl ester group will validate the reaction's success.
Caption: Workflow for the synthesis of the isoxazole ester intermediate.
Step 2: Hydrolysis of the Ester to the Carboxylic Acid
The final step is the conversion of the ethyl ester to the corresponding carboxylic acid via base-catalyzed hydrolysis (saponification).[6]
Experimental Protocol:
-
Saponification: Dissolve the ethyl 3-(3-(4-bromophenyl)isoxazol-5-yl)propanoate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), and heat the mixture to reflux for 2-4 hours.[7]
-
Acidification and Isolation:
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of ~2 with a dilute strong acid (e.g., 1M HCl).
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(3-(4-bromophenyl)isoxazol-5-yl)propanoic acid.
-
Causality and Self-Validation:
-
Base-catalyzed hydrolysis is an irreversible process, driving the reaction to completion.
-
The use of a co-solvent system (ethanol/water) ensures the solubility of both the ester and the inorganic base.
-
The successful conversion to the carboxylic acid can be confirmed by the disappearance of the ethyl ester signals in the ¹H NMR spectrum and the appearance of a broad singlet for the carboxylic acid proton. Infrared (IR) spectroscopy will show a characteristic broad O-H stretch for the carboxylic acid.
Caption: Workflow for the hydrolysis of the ester to the final acid product.
Potential Applications and Biological Significance
While specific studies on 3-(3-(4-bromophenyl)isoxazol-5-yl)propanoic acid are not widely published, the isoxazole scaffold is a well-established and privileged structure in medicinal chemistry.[8][9] Isoxazole derivatives have been reported to exhibit a broad range of biological activities, including:
-
Antimicrobial and Antifungal Activity: The isoxazole nucleus is present in several clinically used antibiotics, such as sulfamethoxazole and cloxacillin.[10][11] The presence of a halogen, such as bromine, on the phenyl ring can enhance antimicrobial activity.[8]
-
Anti-inflammatory and Analgesic Properties: Some isoxazole derivatives have shown potent anti-inflammatory and analgesic effects, with some acting as COX-2 inhibitors.[9]
-
Anticancer Activity: Numerous isoxazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[10][12]
-
Agrochemicals and Materials Science: The unique chemical properties of isoxazoles also make them useful in the development of new agrochemicals and functional materials.[4][5]
The propanoic acid moiety of the target molecule provides a handle for further chemical modification, such as amide bond formation, to create a library of compounds for structure-activity relationship (SAR) studies. Furthermore, the 3-nitropropanoic acid (3-NPA) moiety, structurally related to the side chain of our target molecule, is a known inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain.[13] This suggests that 3-(3-(4-bromophenyl)isoxazol-5-yl)propanoic acid could be explored for its potential effects on cellular metabolism.
Conclusion
3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid is a readily accessible compound with significant potential for further investigation in drug discovery and materials science. The synthetic route outlined in this guide, based on the robust 1,3-dipolar cycloaddition reaction, provides a reliable and efficient method for its preparation. The rich biological activity profile of the isoxazole scaffold suggests that this compound and its derivatives are promising candidates for future research endeavors.
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